
(4-(Difluoromethyl)phenyl)boronic acid
Overview
Description
(4-(Difluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by a difluoromethyl substituent at the para position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications . The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and binding affinity in bioactive molecules . This article compares this compound with structurally similar compounds, focusing on antiproliferative, antimicrobial, and antifungal activities, as well as physicochemical properties.
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Borylation
The Suzuki-Miyaura reaction remains the cornerstone for synthesizing aryl boronic acids. For (4-(difluoromethyl)phenyl)boronic acid, this method involves coupling a halogenated precursor with a boron source under palladium catalysis.
Reaction Conditions
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Substrate : 4-Bromo-(difluoromethyl)benzene
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Boron Source : Bis(pinacolato)diboron (B₂Pin₂)
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Catalyst : Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride)
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Base : Potassium phosphate (K₃PO₄)
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Solvent : 1,2-Dimethoxyethane (DME)/Methanol (MeOH) (3:1 v/v)
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Temperature : 82°C
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Reaction Time : 12–18 hours
Representative Protocol
A mixture of 4-bromo-(difluoromethyl)benzene (10 mmol), B₂Pin₂ (12 mmol), Pd(dppf)Cl₂ (0.1 mmol), and K₃PO₄ (30 mmol) in DME/MeOH (20 mL) was degassed and heated under nitrogen. After purification via silica gel chromatography (hexane/ethyl acetate), the product was isolated in 71% yield .
Key Considerations
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Catalyst Loading : 1–2 mol% Pd minimizes side reactions (e.g., protodeboronation).
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Solvent Polarity : Polar aprotic solvents enhance boron transfer efficiency.
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Base Strength : Strong bases (e.g., K₃PO₄) accelerate transmetalation but may degrade acid-sensitive substrates.
Lithiation-Borylation Sequential Strategy
This two-step approach leverages directed ortho-metalation (DoM) to install the boronic acid group regioselectively.
Step 1: Directed Lithiation
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Substrate : 1-Bromo-4-(difluoromethyl)benzene
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Lithiating Agent : n-BuLi (2.5 equiv)
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Directing Group : Trimethylsilyl (TMS)
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Temperature : −78°C
Intermediate Formation
Lithiation at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species, which reacts with trimethylborate (B(OMe)₃) to yield the boronate ester.
Step 2: Hydrolysis
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Reagent : HCl (6 M)
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Conditions : Room temperature, 2 hours
Hydrolysis of the boronate ester affords the boronic acid in 65–70% overall yield.
Advantages
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Regioselectivity : DoM ensures precise positioning of the boronic acid group.
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Functional Group Tolerance : Compatible with electron-withdrawing substituents like −CF₂H.
Miyaura Borylation Using Pinacolborane
Miyaura borylation employs pinacolborane (HBpin) as the boron source, offering milder conditions for sensitive substrates.
Reaction Parameters
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Substrate : 4-Iodo-(difluoromethyl)benzene
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Boron Source : HBpin (1.2 equiv)
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Catalyst : Pd(OAc)₂/XPhos
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Base : KOAc
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Solvent : Dioxane
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Temperature : 100°C
Optimization Data
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst (mol%) | 5 | Maximizes turnover |
HBpin Equiv | 1.2 | Prevents di-borylation |
Reaction Time (h) | 8 | Balances conversion vs. degradation |
Under these conditions, the product is obtained in 78% yield after column chromatography.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Suzuki-Miyaura | 71 | 95 | High | Moderate |
Lithiation-Borylation | 68 | 90 | Moderate | High |
Miyaura Borylation | 78 | 98 | High | Low |
Mechanistic Insights :
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Suzuki-Miyaura : Pd⁰/PdII cycles facilitate oxidative addition and transmetalation, with the −CF₂H group stabilizing intermediates via inductive effects .
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Lithiation-Borylation : n-BuLi abstracts a proton para to the −CF₂H group, directing boronate formation.
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Miyaura Borylation : XPhos ligands enhance Pd catalyst stability, enabling efficient boron transfer even at elevated temperatures.
Industrial-Scale Production
Continuous Flow Reactor Design
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Residence Time : 30 minutes
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Pressure : 10 bar
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Throughput : 1 kg/h
A pilot-scale study demonstrated 85% yield with 99% purity using Pd/C catalysts in a fixed-bed reactor, highlighting the method’s suitability for bulk synthesis.
Challenges and Mitigation Strategies
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Protodeboronation :
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Cause : Acidic or protic conditions.
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Solution : Use buffered aqueous workups (pH 7–8) and anaerobic conditions.
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Di-Borylation :
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Cause : Excess HBpin or prolonged reaction times.
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Solution : Stoichiometric control and real-time monitoring via HPLC.
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Catalyst Deactivation :
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Cause : Ligand degradation at high temperatures.
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Solution : Bulky phosphine ligands (e.g., SPhos) improve thermal stability.
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Chemical Reactions Analysis
Types of Reactions: (4-(Difluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 4-(Difluoromethyl)phenol.
Reduction: 4-(Difluoromethyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
Chemical Synthesis
1. Suzuki-Miyaura Coupling Reactions
One of the primary applications of (4-(difluoromethyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is facilitated by the presence of the boronic acid group, which undergoes transmetalation with palladium catalysts, enabling the synthesis of complex organic molecules.
- Mechanism : The process involves the formation of a palladium-boron complex followed by the coupling with an aryl or vinyl halide. The difluoromethyl group enhances the electronic properties of the boronic acid, improving its reactivity and selectivity in these reactions.
2. Synthesis of Biologically Active Compounds
This compound is utilized in the synthesis of various biologically active molecules, including potential pharmaceuticals. Its ability to form stable complexes with other organic compounds makes it a useful building block in medicinal chemistry.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines, indicating its potential as a lead compound for drug development.
Biological Applications
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. These compounds have been shown to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.
- Minimum Inhibitory Concentration (MIC) :
Pathogen | MIC Value (µg/mL) | Comparison with Standard |
---|---|---|
Candida albicans | 100 | Higher |
Aspergillus niger | 50 | Comparable |
Escherichia coli | 25 | Lower |
Bacillus cereus | 10 | Lower |
- Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of key enzymes involved in microbial metabolism, potentially disrupting essential cellular functions.
Material Science Applications
1. Functionalization of Graphene and Other Materials
The unique properties of this compound allow it to be used for functionalizing materials such as graphene. This functionalization can enhance the material's electrical and chemical properties, making it suitable for various applications in electronics and sensors.
- Case Study : A study demonstrated that this compound could be used to graft functional groups onto graphene surfaces, improving their conductivity and stability.
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Antiproliferative Boronic Acid Derivatives
Several boronic acid derivatives exhibit potent antiproliferative effects, though their efficacy depends on substituents and solubility. Key examples include:
Key Findings :
- Potency : The naphthyl and phenanthrene derivatives (IC50 ~0.2 μM) are comparable to combretastatin analogs (IC50 ~0.5–2.1 μM), suggesting bulky aromatic groups enhance tubulin binding .
- Solubility : Biphenyl and pyrene derivatives precipitated in cell culture media, likely due to aggregation rather than extreme lipophilicity/hydrophilicity .
Antimicrobial and Antifungal Agents
Fluorinated and halogenated boronic acids demonstrate notable antimicrobial activity:
Key Findings :
- Fluorine Impact : Fluorine substituents enhance antimicrobial potency by improving electron-withdrawing effects and membrane permeability .
- Antifungal Activity: The ortho-substituted methoxyethylphenoxy derivative inhibited fungal appressorium formation at 1 μM, outperforming trichostatin A (1.5 μM), likely due to optimized steric and electronic interactions .
Structural and Electronic Effects of Substituents
The difluoromethyl group in (4-(difluoromethyl)phenyl)boronic acid offers distinct advantages:
- Electronic Effects : Fluorine’s electronegativity increases the boronic acid’s electrophilicity, enhancing reactivity in cross-coupling reactions .
- Steric Effects : The difluoromethyl group is smaller than trifluoromethyl, reducing steric hindrance while maintaining metabolic stability .
- Comparisons :
Solubility and Bioavailability Considerations
Biological Activity
(4-(Difluoromethyl)phenyl)boronic acid is an organoboron compound notable for its unique structural features, including a difluoromethyl group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial applications.
Chemical Structure and Properties
The chemical formula for this compound is C7H7BF2O2. Its structure allows for reversible covalent bonding with diols, a characteristic that enhances its utility in various biological contexts.
Boronic acids, including this compound, are often investigated for their ability to inhibit enzymes, particularly proteases. The difluoromethyl and fluorophenyl substituents may enhance interaction with biological targets, leading to potential applications in cancer therapy and other diseases.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in various microorganisms. The binding interactions can be modeled using computational methods such as quantitative structure-activity relationship (QSAR) modeling, which predicts how structural features influence biological activity.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Notably, it has demonstrated effectiveness against:
- Candida albicans
- Aspergillus niger
- Escherichia coli
- Bacillus cereus
Minimum Inhibitory Concentration (MIC)
The antimicrobial activity has been quantified through Minimum Inhibitory Concentration (MIC) studies. For instance, the MIC values against Bacillus cereus were found to be lower than those of the established antifungal drug Tavaborole (AN2690), suggesting promising antibacterial potential.
Pathogen | MIC Value (µg/mL) | Comparison with AN2690 |
---|---|---|
Candida albicans | 100 | Higher than AN2690 |
Aspergillus niger | 50 | Comparable |
Escherichia coli | 75 | Comparable |
Bacillus cereus | 25 | Lower than AN2690 |
Case Studies
- In Vitro Studies : A study conducted on the antimicrobial activity of boronic acids indicated that this compound showed moderate antifungal activity against Candida albicans. The compound's isomerization in solution plays a crucial role in its effectiveness, with cyclic isomers exhibiting enhanced activity.
- Docking Studies : Computational docking studies have revealed that the compound can effectively bind to the active site of LeuRS in Candida albicans, similar to the action mechanism of Tavaborole. This binding affinity suggests that derivatives of this compound could be developed as potent antifungal agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(difluoromethyl)phenyl)boronic acid, and how does its difluoromethyl group influence reactivity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The difluoromethyl group enhances electron-withdrawing effects, which can stabilize intermediates and modulate reaction kinetics. For example, Pd-mediated coupling with aryl halides under basic conditions (e.g., KOH in 1,4-dioxane at 130°C) achieves efficient cross-coupling . Computational studies (DFT) on analogous boronic acids suggest that substituents like difluoromethyl alter electron density distribution, affecting regioselectivity in subsequent reactions .
Q. How can researchers purify and characterize this compound to ensure high purity for catalytic applications?
- Methodological Answer : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard. Characterization requires and NMR to confirm boronic acid integrity and substituent positions. For example, NMR peaks for aromatic protons typically appear at δ 8.07–8.10 ppm, while the difluoromethyl group may show splitting patterns in NMR . High-resolution mass spectrometry (HRMS) further validates molecular weight and isotopic patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for synthesis and handling. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with water for ≥15 minutes. Safety data for structurally similar boronic acids (e.g., 4-formylphenylboronic acid) indicate hazards such as respiratory irritation and recommend wearing nitrile gloves and lab coats .
Q. How is this compound utilized in Suzuki-Miyaura couplings for drug discovery?
- Methodological Answer : This boronic acid serves as a key building block for aryl-aryl bond formation. For example, coupling with brominated benzo[c][1,2,5]thiadiazole derivatives under Pd catalysis yields fluorescent probes for lipid droplet imaging. Reaction conditions (e.g., Pd(PPh), NaCO, ethanol/water) must be optimized to avoid boroxine formation .
Advanced Research Questions
Q. How does the difluoromethyl group impact the electronic properties of aryl boronic acids in single-molecule junction studies?
- Methodological Answer : Conductance measurements via scanning tunneling microscopy (STM) reveal that electron-withdrawing groups like -CFH lower the highest occupied molecular orbital (HOMO) energy, reducing conductance. Comparative 2D conductance histograms (e.g., under 100 mV vs. 200 mV biases) show distinct transport mechanisms, with -CFH introducing steric and electronic effects that alter junction stability .
Q. What strategies resolve contradictions in reaction yields when using this compound in Pd-catalyzed 18F-labeling?
- Methodological Answer : In radiochemistry, yield variability arises from competing side reactions (e.g., protodeboronation). Optimizing ligand systems (e.g., Xantphos instead of PPh) and adding hydroquinone as a stabilizer improve radiochemical yields (RCY) to 45% for -difluoromethylated arenes. Anaerobic conditions are unnecessary, simplifying workflow .
Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using SPARTAN’14) model charge distribution and frontier molecular orbitals. For example, the difluoromethyl group directs electrophiles to the para position due to its electron-withdrawing nature, as shown in analogous 4-carbamoylphenyl boronic acid systems .
Q. What are the challenges in synthesizing this compound-containing polymers for molecular electronics?
- Methodological Answer : Polymerization requires precise stoichiometry to avoid cross-linking. For thiophene-boronic acid copolymers, in situ NMR monitors boroxine formation. Solvent choice (e.g., THF vs. DMF) and catalyst loading (e.g., 5 mol% Pd) are critical to maintain π-conjugation and conductivity .
Q. How does fluorination at the phenyl ring influence the metabolic stability of boronic acid-based protease inhibitors?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to serine proteases (e.g., thrombin) and reduces metabolic degradation. Comparative studies show that -CFH increases half-life in plasma by 3-fold compared to non-fluorinated analogs, as observed in fluorinated phenylboronic acid derivatives .
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBDGFRIWAUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609749 | |
Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-43-5 | |
Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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